molecular formula C23H22Cl2F2N2O2 B3418255 (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid CAS No. 1219086-89-1

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

Cat. No.: B3418255
CAS No.: 1219086-89-1
M. Wt: 467.3 g/mol
InChI Key: IIEWBFYJGJATRB-DWXLDPMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “D-Proline, 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel-” is a synthetic, highly substituted proline derivative with a complex stereochemical profile. Its core structure is derived from D-proline, the D-enantiomer of the naturally abundant L-proline, which features a distinct α-carbon configuration . The molecule is functionalized with two halogenated aryl groups (3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl), a cyano group at the 4-position, and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 5-position. The relative stereochemistry (3S,4R,5S) suggests a rigid, three-dimensional arrangement that likely influences its physicochemical properties and biological interactions .

This compound is structurally related to pharmaceutical intermediates, such as idasanutlin (referenced in ), which share halogenated aromatic and cyano substituents. Such modifications are typical in drug design to enhance target binding affinity, metabolic stability, and selectivity . The neopentyl group may further improve lipophilicity and pharmacokinetic behavior .

Properties

IUPAC Name

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2F2N2O2/c1-22(2,3)10-17-23(11-28,14-8-7-12(24)9-16(14)26)18(20(29-17)21(30)31)13-5-4-6-15(25)19(13)27/h4-9,17-18,20,29H,10H2,1-3H3,(H,30,31)/t17-,18-,20+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWBFYJGJATRB-DWXLDPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108046
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219086-89-1
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219086-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

D-Proline, specifically the compound 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel- , is a synthetic derivative of proline characterized by its complex structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H22_{22}Cl2_{2}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 467.34 g/mol
  • Functional Groups : Includes cyano, chloro, and fluoro substituents, contributing to its unique chemical reactivity.

The structural complexity of this compound facilitates various chemical reactions such as nucleophilic substitutions and cyclization, influenced by the steric effects of the bulky dimethylpropyl group and the electronic effects of halogen substituents .

D-Proline derivatives are primarily studied for their interactions with biological targets. The presence of cyano and halogen groups may enhance binding affinity to certain receptors or enzymes involved in disease pathways. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : Potential inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Possible inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology .

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study indicated that related compounds showed significant antiproliferative activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations . While specific data on this D-Proline derivative is limited, the structural similarities suggest potential for similar activity.
  • Inhibition of HDACs :
    • Compounds structurally related to D-Proline have been identified as potent inhibitors of HDAC3, a target in cancer therapy. The implications of this inhibition include altered gene expression leading to reduced tumor growth .
  • Interactions with p53-MDM2 Pathway :
    • Research into compounds affecting the p53-MDM2 interaction has highlighted the importance of proline-rich domains in modulating apoptosis and cell cycle regulation. This suggests that D-Proline derivatives could influence these pathways indirectly through structural mimicry or direct interaction .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-chlorophenyl)-4-cyano-D-prolineLacks fluorine substituentsSimpler structure
3-(3-bromo-2-fluorophenyl)-4-cyano-D-prolineContains bromine instead of chlorineDifferent halogen effects
4-(4-fluorophenyl)-4-cyano-D-prolineFluorine instead of chlorine on one phenyl ringMay exhibit different biological activity

This table illustrates how variations in substituents can lead to differences in biological activity and reactivity profiles.

Scientific Research Applications

Medicinal Chemistry

D-Proline derivatives have been explored as potential inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: PD-L1 Inhibition

Recent studies have investigated the use of similar proline derivatives as inhibitors of the PD-L1 protein, which plays a crucial role in cancer immunotherapy. Modifications to the proline structure have shown promising results in enhancing binding affinity to PD-L1, suggesting that D-Proline derivatives could be modified for improved therapeutic efficacy against cancers .

Antimicrobial Activity

Research has indicated that compounds related to D-Proline exhibit varying degrees of antimicrobial activity. For instance, derivatives with specific halogen substitutions have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Data Table: Antimicrobial Activity

CompoundTarget OrganismActivity Level
Compound AS. aureusModerate
Compound BMRSAHigh
D-Proline DerivativeM. tuberculosisLow

Material Science

D-Proline derivatives are being studied for their potential applications in developing new materials with specific properties such as biocompatibility and mechanical strength.

Case Study: Polymer Development

Research has shown that incorporating D-Proline derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. These modifications are particularly useful in biomedical applications where biocompatibility is essential .

Biological Evaluation

The biological evaluation of D-Proline derivatives often involves assessing their pharmacokinetic properties (ADMET) to ensure they are suitable for therapeutic use.

ADMET Profile Analysis

A comprehensive analysis of the ADMET properties of D-Proline derivatives indicates favorable absorption and distribution characteristics, although some compounds may exhibit metabolic instability .

Comparison with Similar Compounds

Idasanutlin-Related Compounds ()

Idasanutlin derivatives, such as 4-[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-...-pyrrolidine-2-carboxamido]-3-methoxybenzoic acid, share the halogenated phenyl and cyano substituents. Key comparisons:

  • Substituent Similarities : Both compounds feature 3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl groups, which enhance π-π stacking and hydrophobic interactions in target binding .
  • Functional Differences : The target compound lacks the benzoic acid moiety of idasanutlin, suggesting divergent pharmacological targets (e.g., enzyme inhibition vs. receptor antagonism) .

Fluorophenyl-Modified Proline Esters ()

Compounds synthesized from D-proline methyl ester hydrochloride and 3-fluoro-benzaldehyde (e.g., EP 4 374 877 A2 derivatives) exhibit simpler fluorophenyl substituents. Comparisons include:

  • Synthetic Utility: Both serve as intermediates, but the target compound’s cyano group may enable additional reactivity (e.g., click chemistry) .

Other Proline Derivatives

4-Hydroxy-D-Proline Methyl Ester ()

This derivative (CAS 114676-59-4) features a hydroxyl group and ester functionality. Key contrasts:

  • Polarity : The hydroxyl group increases hydrophilicity, unlike the target compound’s lipophilic aryl and neopentyl groups .
  • Applications : Used in peptide synthesis, whereas the target compound’s substituents suggest a role in small-molecule drug development .

L-Azetidine-2-Carboxylic Acid ()

A proline homolog studied for amnesic and anti-spreading depression effects:

  • Ring Size : Azetidine’s four-membered ring imposes greater conformational strain, altering binding kinetics compared to the target compound’s five-membered proline core .
  • Bioactivity : L-azetidine-2-carboxylic acid mimics L-proline in collagen synthesis but causes toxicity, whereas D-proline derivatives may avoid such off-target effects .

Q & A

Q. Tables

Parameter D-Proline D-Phenylalanine Reference
PEG-fDAO Km (μM) 850 ± 12035 ± 8
Solubility (aq. buffer) 1 M0.1 M
Murine Plasma t₁/₂ (h) 7.67 ± 1.3633.68 ± 3.10
Enantiomer Chiral HPLC Retention Time (min) Enantiomeric Excess (%)
D-Proline12.499.2
L-Proline14.70.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.